molecular formula C10H11ClO B14246484 (2R)-4-(4-Chlorophenyl)but-3-en-2-ol CAS No. 331866-60-5

(2R)-4-(4-Chlorophenyl)but-3-en-2-ol

Cat. No.: B14246484
CAS No.: 331866-60-5
M. Wt: 182.64 g/mol
InChI Key: FBQMXUBIFKPRNV-MRVPVSSYSA-N
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Description

(2R)-4-(4-Chlorophenyl)but-3-en-2-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(4-Chlorophenyl)but-3-en-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and a suitable alkene.

    Reaction Conditions: The key step involves a stereoselective reduction or addition reaction to introduce the hydroxyl group at the desired position. Common reagents include reducing agents like sodium borohydride or catalytic hydrogenation.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactions: Scaling up the synthetic route to produce the compound in bulk quantities.

    Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.

    Automation: Utilizing automated systems for continuous production and monitoring.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(4-Chlorophenyl)but-3-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or amines.

Major Products

    Oxidation: Formation of 4-(4-chlorophenyl)butan-2-one.

    Reduction: Formation of (2R)-4-(4-chlorophenyl)butan-2-ol.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals or as a building block for polymers.

Mechanism of Action

The mechanism of action of (2R)-4-(4-Chlorophenyl)but-3-en-2-ol involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4-(4-Bromophenyl)but-3-en-2-ol: Similar structure with a bromine atom instead of chlorine.

    (2R)-4-(4-Methylphenyl)but-3-en-2-ol: Similar structure with a methyl group instead of chlorine.

    (2R)-4-(4-Nitrophenyl)but-3-en-2-ol: Similar structure with a nitro group instead of chlorine.

Uniqueness

(2R)-4-(4-Chlorophenyl)but-3-en-2-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to other similar compounds.

Properties

CAS No.

331866-60-5

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

(2R)-4-(4-chlorophenyl)but-3-en-2-ol

InChI

InChI=1S/C10H11ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-8,12H,1H3/t8-/m1/s1

InChI Key

FBQMXUBIFKPRNV-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C=CC1=CC=C(C=C1)Cl)O

Canonical SMILES

CC(C=CC1=CC=C(C=C1)Cl)O

Origin of Product

United States

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